TRANS-1,2-CYCLOPROPANE-DICARBOXYLIC ACID MONO ETHYL ESTER
Overview
Description
trans-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid: is a cyclopropane derivative with the molecular formula C7H10O4 and a molecular weight of 158.15 g/mol . This compound is characterized by the presence of an ethoxycarbonyl group and a carboxylic acid group attached to a cyclopropane ring. It is a solid at room temperature and has a boiling point of approximately 266.8°C at 760 mmHg .
Mechanism of Action
Mode of Action
It’s known that cyclopropane compounds are generally very reactive due to their strained ring structure . This reactivity may influence the compound’s interactions with its targets.
Biochemical Pathways
Cyclopropane compounds are known to be involved in various reactions, including reductive cross-coupling
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could influence its absorption and distribution
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of ethyl diazoacetate with an appropriate alkene under the influence of a transition metal catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like rhodium acetate. The reaction proceeds via the formation of a metal-carbene intermediate, which then reacts with the alkene to form the cyclopropane ring .
Industrial Production Methods: Industrial production of trans-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Amides or thioesters.
Scientific Research Applications
Chemistry: trans-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid is used as an intermediate in organic synthesis, particularly in the preparation of complex cyclopropane derivatives. It is also employed in the study of reaction mechanisms involving cyclopropane rings .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving cyclopropane rings. It serves as a model substrate for investigating the activity of cyclopropane fatty acid synthase .
Medicine: Its unique structure can impart desirable pharmacokinetic properties to drug candidates .
Industry: In the industrial sector, trans-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid is used in the synthesis of agrochemicals and specialty chemicals. Its reactivity makes it a valuable building block for the production of various chemical products .
Comparison with Similar Compounds
trans-2-Phenylcyclopropanecarboxylic acid: This compound has a phenyl group instead of an ethoxycarbonyl group.
cis-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid: The cis isomer has different stereochemistry, which can lead to variations in reactivity and biological activity.
Uniqueness: trans-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid is unique due to its specific stereochemistry and the presence of both an ethoxycarbonyl group and a carboxylic acid group. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(1R,2R)-2-ethoxycarbonylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-2-11-7(10)5-3-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVQFDJETHFEQY-RFZPGFLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31420-66-3 | |
Record name | rac-(1R,2R)-2-(ethoxycarbonyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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